molecular formula C15H20N2O7 B13877923 (2S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-(4-nitrophenyl)butanoic acid

(2S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-(4-nitrophenyl)butanoic acid

Cat. No.: B13877923
M. Wt: 340.33 g/mol
InChI Key: RSNWSFSGQPYINB-UHFFFAOYSA-N
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Description

This compound is a chiral β-hydroxy-α-amino acid derivative characterized by:

  • A tert-butoxycarbonyl (Boc) protecting group on the amino moiety.
  • A hydroxyl group at the C2 position in the (2S,3R) stereochemical configuration.
  • A 4-nitrophenyl group at the C4 position, introducing strong electron-withdrawing and aromatic properties.

The Boc group enhances stability during synthetic processes, while the nitro group facilitates reactivity in reduction or substitution reactions. This compound is primarily utilized in medicinal chemistry for peptide synthesis and as a precursor for bioactive molecules .

Properties

Molecular Formula

C15H20N2O7

Molecular Weight

340.33 g/mol

IUPAC Name

2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-nitrophenyl)butanoic acid

InChI

InChI=1S/C15H20N2O7/c1-15(2,3)24-14(21)16-11(12(18)13(19)20)8-9-4-6-10(7-5-9)17(22)23/h4-7,11-12,18H,8H2,1-3H3,(H,16,21)(H,19,20)

InChI Key

RSNWSFSGQPYINB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-nitrophenyl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.

    Introduction of the Nitrophenyl Group: This step often involves nitration of a benzene ring followed by coupling with the butanoic acid backbone.

    Addition of the Tert-Butyl Carbamate Group: This can be achieved through a carbamation reaction using tert-butyl chloroformate and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-nitrophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-nitrophenyl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-nitrophenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Stereochemical Differences

Compound Name Key Substituents Stereochemistry Functional Group Modifications Reference
Target: (2S,3R)-3-Boc-amino-2-OH-4-(4-nitrophenyl)butanoic acid Boc, 4-nitrophenyl, hydroxyl (2S,3R) Nitro group enhances electrophilicity
(2S,3S)-4-(Benzyloxy)-2-Boc-amino-3-OH-4-oxobutanoic acid (27) Boc, benzyloxy, hydroxyl (2S,3S) Benzyloxy group introduces lipophilicity
(2S,3R)-2-Boc-methylamino-3-OH-butanoic acid Boc, methylamino, hydroxyl (2S,3R) Methylation reduces hydrogen-bonding capacity
(2R,3S)-2-Boc-amino-3-methoxybutanoic acid Boc, methoxy (2R,3S) Methoxy group increases steric hindrance

Key Observations :

  • The 4-nitrophenyl group in the target compound distinguishes it from analogs with benzyloxy () or morpholinyl groups (), imparting distinct electronic and solubility profiles.
  • Stereochemistry : The (2S,3R) configuration contrasts with (2S,3S) in and (2R,3S) in , affecting biological activity and synthetic utility .

Physicochemical Properties

Property Target Compound (2S,3S)-Benzyloxy Analog (27) (2S,3R)-Boc-methylamino Analog
Polarity High (nitro, hydroxyl, carboxylic acid) Moderate (benzyloxy reduces polarity) Moderate (methylamino reduces H-bonding)
Solubility Poor in nonpolar solvents Soluble in DCM, THF Soluble in DMSO, methanol
Stability Stable under acidic conditions (Boc) Hydrolytically sensitive (benzyloxy) Stable to nucleophilic attack

Data Gaps : Exact logP or melting points are unavailable in the provided evidence, but inferred trends align with functional group chemistry .

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